NS004

Beschreibung

Eigenschaften

IUPAC Name |

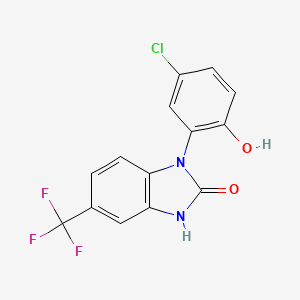

3-(5-chloro-2-hydroxyphenyl)-6-(trifluoromethyl)-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLYBVMNGZOYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC(=O)N2C3=C(C=CC(=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

NS004: A Technical Guide to a Large-Conductance Ca2+-Activated K+ (BK) Channel Opener

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of NS004, a synthetic benzimidazolone derivative that functions as a potent opener of large-conductance Ca2+-activated potassium (BK) channels. BK channels, expressed in a wide variety of tissues, play a critical role in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. Their modulation presents a significant therapeutic potential for a range of disorders, including epilepsy, bladder instability, and ischemic stroke. This compound has been instrumental as a pharmacological tool to investigate the physiological and pathophysiological roles of BK channels. This document details the mechanism of action of this compound, its effects on BK channel kinetics, and provides structured data from key electrophysiological studies. Furthermore, it outlines detailed experimental protocols for researchers seeking to utilize this compound in their investigations and visualizes key concepts through signaling pathway and workflow diagrams.

Introduction to this compound and BK Channels

This compound, with the chemical name 5-trifluoromethyl-1-(5-chloro-2-hydroxyphenyl)-1,3-dihydro-2H-benzimidazol-2-one, is a small molecule that enhances the activity of BK channels.[1] These channels are unique in that they are dually activated by intracellular calcium (Ca2+) and membrane depolarization.[2] Upon activation, they conduct a large outward potassium (K+) current, which leads to membrane hyperpolarization and a subsequent reduction in cellular excitability. This function positions BK channels as a crucial negative feedback mechanism in various physiological processes.[3]

Chemical Structure:

-

Chemical Formula: C14H8ClF3N2O2

-

Molecular Weight: 328.68 g/mol

Mechanism of Action

This compound potentiates BK channel activity by altering its gating properties, making it more likely to open at a given membrane potential and intracellular Ca2+ concentration. The primary mechanisms of action include:

-

Increased Mean Open Time: this compound significantly prolongs the duration for which individual BK channels remain in the open, conductive state.[4]

-

Decreased Interburst Interval: The compound reduces the time between bursts of channel openings, leading to a higher overall channel activity.

-

Enhanced Voltage and Calcium Sensitivity: this compound effectively shifts the voltage-dependence of BK channel activation to more negative potentials. This means that less depolarization is required to open the channel. Similarly, it increases the apparent affinity of the channel for intracellular Ca2+, allowing for activation at lower calcium concentrations.[4]

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on BK channel activity as reported in key studies.

Table 1: Effect of this compound on Whole-Cell BK Currents in Porcine Coronary Arterial Cells

| Holding Potential | This compound Concentration | Effect on K+ Current (IK) | Reference |

| 0 mV | Concentration-dependent | Augmentation | [1] |

| -60 mV | 0.5 - 10 µM | Moderate Inhibition | [1] |

| -60 mV | 50 µM | Robust Stimulation (at highly depolarized potentials) | [1] |

Signaling Pathway

This compound, by opening BK channels, influences cellular excitability through a well-defined signaling pathway. The following diagram illustrates the role of BK channels as a negative feedback regulator of neuronal excitability, a process that is enhanced by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Whole-Cell Patch-Clamp Recording of BK Channels in GH3 Cells

This protocol is designed to measure the effect of this compound on whole-cell BK currents in rat pituitary tumor cells (GH3), a common model for studying these channels.

5.1.1. Cell Culture

-

Cell Line: GH3 cells.

-

Culture Medium: Ham's F10 medium supplemented with 15% horse serum, 2.5% fetal bovine serum, and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Plating: Cells are plated on glass coverslips 24-48 hours before recording.

5.1.2. Electrophysiological Recording

-

Amplifier: Standard patch-clamp amplifier.

-

Pipettes: Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Intracellular Solution (in mM): 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP-Mg. pH adjusted to 7.2 with KOH.

-

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

-

Voltage Protocol:

-

Holding Potential: -80 mV.

-

Test Pulses: Depolarizing steps from -60 mV to +80 mV in 10 mV increments for 200 ms.

-

-

This compound Application: this compound is dissolved in DMSO to create a stock solution and then diluted to the final concentration in the extracellular solution. The solution is applied to the cells via a perfusion system.

Single-Channel Recording of Rat Brain BK Channels in Planar Lipid Bilayers

This protocol describes the reconstitution of BK channels from rat brain into an artificial lipid bilayer for single-channel recordings.

5.2.1. Vesicle Preparation

-

Tissue: Whole rat brain.

-

Homogenization: Homogenize brain tissue in a sucrose buffer (e.g., 0.32 M sucrose, 5 mM HEPES, pH 7.4) with protease inhibitors.

-

Centrifugation: Perform differential centrifugation to isolate a crude membrane fraction.

-

Vesicle Formation: Resuspend the membrane pellet in a high-salt buffer to form vesicles containing BK channels.

5.2.2. Planar Lipid Bilayer Formation and Recording

-

Bilayer Chamber: A two-compartment chamber separated by a thin partition with a small aperture (100-250 µm).

-

Lipid Solution: A 1:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) dissolved in n-decane.

-

Bilayer Formation: A lipid monolayer is painted across the aperture to form a stable bilayer.

-

Vesicle Fusion: Brain membrane vesicles are added to one compartment (cis side), and fusion with the bilayer is induced by adding a hyperosmotic solution.

-

Recording Solutions:

-

Cis (intracellular) Solution (in mM): 150 KCl, 10 HEPES, desired free Ca2+ concentration (buffered with EGTA). pH 7.2.

-

Trans (extracellular) Solution (in mM): 150 KCl, 10 HEPES. pH 7.2.

-

-

Recording: Single-channel currents are recorded using a high-gain, low-noise amplifier.

-

This compound Application: this compound is added to the cis compartment to the desired final concentration.

Conclusion

This compound is a valuable pharmacological tool for the study of BK channels. Its ability to potentiate channel activity by increasing mean open time and enhancing voltage and calcium sensitivity has provided significant insights into the physiological roles of these channels. The experimental protocols and data presented in this guide offer a foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of BK channel function and to explore the therapeutic potential of BK channel openers. Further research to elucidate the precise binding site of this compound and to develop analogues with improved selectivity and pharmacokinetic properties is warranted.

References

- 1. Differential effects of the BKCa channel openers this compound and NS1608 in porcine coronary arterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Large conductance Ca2+-activated K+ (BK) channel: activation by Ca2+ and voltage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Benzimidazolone NS004: A Technical Guide to its Potentiation of CFTR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the effects of the benzimidazolone compound NS004 on the cystic fibrosis transmembrane conductance regulator (CFTR). The document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this CFTR potentiator.

Core Mechanism of Action

This compound is a small molecule that acts as a potentiator of the CFTR chloride channel. Its primary mechanism involves increasing the channel's open probability (Po), thereby enhancing chloride ion transport across the cell membrane. A critical aspect of this compound's activity is its dependence on the phosphorylation state of the CFTR protein. The compound shows significantly greater efficacy on CFTR that has been phosphorylated by protein kinase A (PKA), indicating that it likely stabilizes the open conformation of the channel after it has been primed for activation. Notably, this compound's potentiation of CFTR is independent of cellular cyclic AMP (cAMP) levels.

Signaling Pathway of this compound-Mediated CFTR Potentiation

The following diagram illustrates the signaling pathway leading to CFTR activation and the subsequent potentiation by this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in potentiating wild-type and mutant CFTR channels. The half-maximal effective concentration (EC50) is a key metric for potency.

| CFTR Type | Condition | EC50 (µM) | Assay Method | Reference |

| Wild-type (wt-CFTR) | Phosphorylated | ~11 | Iodide (¹²⁵I) efflux and whole-cell patch-clamp | [1] |

| Wild-type (wt-CFTR) | Non-phosphorylated | >100 | Iodide (¹²⁵I) efflux and whole-cell patch-clamp | [1] |

| G551D-CFTR | In the presence of 10 µM Forskolin | ~1.5 | Iodide (¹²⁵I) efflux and whole-cell patch-clamp | [1] |

| G551D-CFTR | This compound alone (0.1 to 200 µM) | No stimulation | Iodide (¹²⁵I) efflux and whole-cell patch-clamp | [1] |

| Compound | Target | EC50 (µM) | Condition | Reference |

| Forskolin | G551D-CFTR | ~3.2 | In the presence of 1.5 µM this compound | [1] |

Experimental Protocols

The primary methods used to characterize the effect of this compound on CFTR are whole-cell patch-clamp electrophysiology and iodide efflux assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of chloride currents through CFTR channels in the membrane of a single cell.

-

Cell Lines: Chinese Hamster Ovary (CHO) or Baby Hamster Kidney (BHK) cells stably expressing either wild-type or mutant (e.g., G551D) human CFTR are commonly used.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 145 NaCl, 4.5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).

-

Intracellular (Pipette) Solution (in mM): 145 CsCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2 with CsOH).

-

-

Recording Protocol:

-

Cells are voltage-clamped at a holding potential of -40 mV.

-

Current-voltage (I-V) relationships are determined by applying voltage steps from -100 mV to +100 mV in 20 mV increments.

-

CFTR currents are activated by adding forskolin (e.g., 10 µM) to the bath solution to induce PKA-dependent phosphorylation.

-

Once a stable activated current is achieved, this compound is added to the bath at various concentrations to determine its potentiating effect.

-

Currents are recorded and analyzed to generate dose-response curves and calculate EC50 values.

-

Iodide Efflux Assay

This is a functional assay that measures the movement of iodide ions (a halide that can pass through the CFTR channel) out of cells as an indicator of CFTR activity.

References

chemical structure and properties of NS004 compound

This in-depth technical guide provides a detailed overview of the chemical structure, physicochemical properties, and pharmacological activities of the compound NS004. It is intended for researchers, scientists, and drug development professionals interested in the multifaceted nature of this small molecule. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the compound's mechanisms of action and associated experimental workflows.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one, is a substituted benzimidazolone. Its chemical and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one | N/A |

| Synonyms | NS 004, NS-004 | N/A |

| Chemical Formula | C₁₄H₈ClF₃N₂O₂ | N/A |

| Molecular Weight | 328.68 g/mol | N/A |

| SMILES | O=C1N(c2cc(Cl)ccc2O)c2ccc(C(F)(F)F)cc2N1 | N/A |

| InChI | InChI=1S/C14H8ClF3N2O2/c15-8-2-4-12(21)11(6-8)20-10-3-1-7(14(16,17)18)5-9(10)19-13(20)22/h1-6,21H,(H,19,22) | N/A |

| Appearance | Solid powder | N/A |

| Solubility | Soluble in DMSO | N/A |

Pharmacological Properties and Mechanism of Action

This compound exhibits a diverse pharmacological profile, acting on multiple cellular targets. Its primary activities include the opening of large-conductance Ca²⁺-activated potassium (BK) channels and the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. Furthermore, it has been identified as an inhibitor of mitochondrial function in glioma cells.

BK Channel Opener

This compound is a potent opener of large-conductance Ca²⁺-activated potassium (BK) channels. These channels are crucial in regulating neuronal excitability, smooth muscle tone, and neurotransmitter release. By opening BK channels, this compound facilitates potassium efflux, leading to membrane hyperpolarization and a subsequent reduction in cellular excitability.

CFTR Channel Opener

This compound also functions as an opener of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. The CFTR protein is essential for ion and fluid transport across epithelial surfaces. In cystic fibrosis, mutations in the CFTR gene lead to a dysfunctional protein, resulting in impaired chloride transport. As a CFTR opener, this compound can potentially restore this function, making it a compound of interest for cystic fibrosis research.

Inhibitor of Mitochondrial Function in Glioma Cells

In the context of cancer biology, this compound has been shown to inhibit mitochondrial function specifically in glioma cells. This activity is characterized by a decrease in the mitochondrial membrane potential and inhibition of the mitochondrial respiratory chain. This selective action on cancer cell mitochondria suggests a potential therapeutic avenue for glioblastoma.

The multifaceted activities of this compound are summarized in the following diagram:

Quantitative Data

The following table summarizes key quantitative data related to the pharmacological activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC₅₀ for decreased mitochondrial membrane potential | 5.4 ± 0.8 µM | LN229 human glioma cells | N/A |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Synthesis of this compound

A plausible synthetic route for 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one (this compound) can be conceptualized based on established methods for benzimidazolone synthesis. A general approach involves the condensation of a substituted o-phenylenediamine with a carbonyl source.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

1,1'-Carbonyldiimidazole (CDI) or Phosgene

-

2-Bromo-4-chlorophenol

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one:

-

Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in a suitable solvent like tetrahydrofuran (THF).

-

Add 1,1'-carbonyldiimidazole (CDI) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature or gentle heat until the reaction is complete (monitored by TLC).

-

Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one.

-

-

N-Arylation to form this compound:

-

To a solution of 5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one in DMF, add potassium carbonate.

-

Add 2-bromo-4-chlorophenol to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the final compound, this compound.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of this compound on whole-cell currents, particularly through BK channels.

Materials:

-

Cell line expressing BK channels (e.g., HEK293 cells stably transfected with the BK channel α-subunit)

-

Borosilicate glass capillaries for patch pipettes

-

Micropipette puller and microforge

-

Patch-clamp amplifier and data acquisition system

-

Microscope with manipulators

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 0.1 CaCl₂ (to achieve a specific free Ca²⁺ concentration), 2 Mg-ATP (pH 7.2 with KOH)

-

This compound stock solution in DMSO

Procedure:

-

Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) by applying gentle suction.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -80 mV.

-

Apply voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to elicit whole-cell currents.

-

After obtaining a stable baseline recording, perfuse the cell with the external solution containing the desired concentration of this compound.

-

Repeat the voltage-step protocol to record currents in the presence of the compound.

-

Wash out the compound with the external solution to observe reversibility.

-

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the change in current amplitude at specific voltages to determine the effect of this compound.

Cell Viability Assay (LDH Release Assay)

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.

Materials:

-

Glioma cell line (e.g., LN229)

-

96-well cell culture plates

-

Cell culture medium

-

This compound stock solution in DMSO

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

-

Lysis buffer (positive control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed glioma cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a specified period (e.g., 24, 48, or 72 hours). Include wells with untreated cells (negative control) and cells treated with lysis buffer (positive control for maximum LDH release).

-

Assay:

-

After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time (e.g., 30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

-

Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm) using a microplate reader.

-

Calculation: Calculate the percentage of cytotoxicity for each treatment group relative to the positive and negative controls.[1][2][3][4][5]

Mitochondrial Membrane Potential Assay

This assay utilizes a fluorescent dye (e.g., JC-1 or TMRE) to measure changes in the mitochondrial membrane potential.[6][7][8][9][10]

Materials:

-

Glioma cell line (e.g., LN229)

-

Black, clear-bottom 96-well plates

-

Cell culture medium

-

This compound stock solution in DMSO

-

Mitochondrial membrane potential assay kit (e.g., JC-1 or TMRE)

-

FCCP or CCCP (uncouplers, as positive controls for depolarization)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Seeding: Seed glioma cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control for the desired time. Include a positive control group treated with FCCP or CCCP.

-

Dye Loading:

-

Remove the treatment medium and wash the cells with a buffered saline solution.

-

Add the fluorescent dye solution (e.g., JC-1) to each well and incubate at 37°C for 15-30 minutes, protected from light.

-

-

Measurement:

-

Wash the cells to remove the excess dye.

-

Add fresh buffer or medium to the wells.

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader. For JC-1, measure both green (monomers, indicating low membrane potential) and red (aggregates, indicating high membrane potential) fluorescence.

-

-

Analysis: Calculate the ratio of red to green fluorescence for JC-1 to determine the change in mitochondrial membrane potential. For single-wavelength dyes like TMRE, a decrease in fluorescence intensity indicates depolarization.

Conclusion

This compound is a versatile small molecule with a complex pharmacological profile. Its ability to modulate key ion channels like BK and CFTR channels, coupled with its inhibitory effects on mitochondrial function in glioma cells, makes it a valuable tool for research in neurobiology, cystic fibrosis, and oncology. The experimental protocols outlined in this guide provide a framework for further investigation into the mechanisms and potential therapeutic applications of this intriguing compound.

References

- 1. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying cell viability via LDH cytotoxicity assay protocol v1 [protocols.io]

- 3. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cellbiologics.com [cellbiologics.com]

- 5. praxilabs.com [praxilabs.com]

- 6. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 8. Monitor mitochondrial membrane potential in cancer cell lines with a dual-emission fluorescent dye [moleculardevices.com]

- 9. abcam.com [abcam.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

An In-depth Technical Guide to NS004 (CAS Number: 141797-92-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS004, with the CAS number 141797-92-4, is a synthetic organic compound identified as a potent modulator of multiple ion channels and cellular energetic pathways. Primarily recognized as a large-conductance Ca2+-activated K+ (BK) channel activator, this compound also functions as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and an inhibitor of mitochondrial function in glioma cells. Its diverse biological activities make it a valuable pharmacological tool for investigating cellular excitability, ion transport, and cancer cell metabolism. This guide provides a comprehensive overview of the technical information available on this compound, including its chemical properties, mechanisms of action, quantitative data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, chemically known as 1-(5-Chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one, possesses the following properties:

| Property | Value |

| CAS Number | 141797-92-4 |

| Molecular Formula | C14H8ClF3N2O2 |

| Molecular Weight | 328.68 g/mol |

| Synonyms | NS 004, NS-004 |

| Appearance | Solid |

| SMILES | O=C1N(c2ccc(cc2N1)C(F)(F)F)c3cc(Cl)ccc3O |

Mechanism of Action

This compound exhibits a multi-faceted mechanism of action, targeting distinct cellular components.

Activation of Large-Conductance Ca2+-Activated K+ (BK) Channels

This compound is a potent activator of BK channels, which are crucial regulators of neuronal excitability and smooth muscle tone. Its mechanism of action involves:

-

Increased Channel Open Probability: this compound significantly increases the mean open time of BK channels while decreasing the interburst interval.

-

Enhanced Voltage and Calcium Sensitivity: The compound shifts the voltage-dependence of BK channel activation to more negative potentials, effectively increasing its sensitivity to both voltage and intracellular calcium concentrations.

-

Interaction with the S6/RCK Linker: Mechanistic studies suggest that this compound interacts with the linker region connecting the S6 transmembrane segment and the cytosolic RCK1 domain of the BK channel alpha subunit. This interaction is thought to allosterically modulate the channel's gating machinery, favoring the open conformation.

Potentiation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Channel

This compound also acts as a potentiator of the CFTR chloride channel, a protein whose dysfunction leads to cystic fibrosis. Its effects on CFTR are characterized by:

-

cAMP-Independent Activation: this compound can activate CFTR channels in a manner that does not rely on the canonical cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This suggests a direct or alternative modulatory interaction with the channel protein.

-

Increased Channel Gating: As a potentiator, this compound increases the open probability of the CFTR channel, thereby facilitating the transmembrane flux of chloride ions.

Inhibition of Mitochondrial Function in Glioma Cells

In the context of cancer biology, particularly in glioma cells, this compound demonstrates a distinct inhibitory effect on mitochondrial function. This is achieved through:

-

Depolarization of Mitochondrial Membrane Potential: this compound disrupts the electrochemical gradient across the inner mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.

-

Inhibition of the Respiratory Chain: The depolarization of the mitochondrial membrane is associated with the inhibition of the electron transport chain, thereby impairing cellular respiration and ATP production.

Quantitative Data

The following table summarizes the key quantitative data reported for the biological activities of this compound.

| Parameter | Target/System | Value | Reference |

| EC50 | BK Channel Activation | 11.0 ± 1.4 µM | [1] |

| EC50 | G551D-CFTR Channel Activation (in the presence of 2 µM forskolin) | ≈ 1.5 µM | [2] |

| EC50 | Decrease in Mitochondrial Membrane Potential (LN229 glioma cells) | 5.4 ± 0.8 µM | [3] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of BK Channel Activation by this compound

Caption: Mechanism of this compound-mediated BK channel activation.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for whole-cell patch-clamp analysis of this compound's effect on BK channels.

Experimental Workflow for Iodide Efflux Assay

Caption: Workflow for YFP-based iodide efflux assay to measure CFTR potentiation by this compound.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for BK Channel Activity

Objective: To measure the effect of this compound on whole-cell BK channel currents in a heterologous expression system.

Materials:

-

HEK293 cells stably expressing the human BK channel α-subunit.

-

Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

-

Poly-L-lysine coated glass coverslips.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

-

Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, and free Ca2+ buffered to the desired concentration (e.g., 1 µM) (pH 7.2 with KOH).

-

This compound stock solution (10 mM in DMSO).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries.

Procedure:

-

Cell Preparation:

-

Culture HEK293-hBK cells at 37°C and 5% CO2.

-

Plate cells onto poly-L-lysine coated coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Place a coverslip with cells in the recording chamber and perfuse with the external solution.

-

Approach a single, isolated cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a voltage-step protocol (e.g., from -100 mV to +100 mV in 20 mV increments for 200 ms) to elicit BK currents.

-

Record baseline currents.

-

-

Drug Application:

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Allow 2-3 minutes for the drug to equilibrate.

-

Record currents in the presence of this compound using the same voltage-step protocol.

-

-

Data Analysis:

-

Measure the peak outward current at each voltage step before and after this compound application.

-

Construct current-voltage (I-V) relationships.

-

Calculate the fold-activation by this compound at each voltage.

-

For dose-response analysis, apply increasing concentrations of this compound and measure the current at a specific voltage (e.g., +60 mV).

-

Fit the dose-response data to a Hill equation to determine the EC50.

-

YFP-Based Iodide Efflux Assay for CFTR Channel Potentiation

Objective: To measure the potentiation of CFTR-mediated iodide efflux by this compound.

Materials:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing human CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Cell culture medium (Coon's modified Ham's F-12, 5% FBS, 1% penicillin-streptomycin).

-

Black, clear-bottom 96-well plates.

-

Chloride-containing buffer (in mM): 137 NaCl, 4.7 KCl, 1.2 MgCl2, 1.2 KH2PO4, 2.5 CaCl2, 10 HEPES, 5.5 glucose (pH 7.4).

-

Iodide-containing buffer: Same as chloride buffer but with NaCl replaced by NaI.

-

This compound stock solution (10 mM in DMSO).

-

Forskolin stock solution (10 mM in DMSO).

-

Fluorescence plate reader.

Procedure:

-

Cell Plating:

-

Plate the FRT-CFTR-YFP cells into black, clear-bottom 96-well plates and grow to confluence.

-

-

Assay:

-

Wash the cells three times with chloride-containing buffer.

-

Add 100 µL of chloride-containing buffer to each well.

-

Place the plate in the fluorescence plate reader and record the baseline YFP fluorescence (Excitation: ~500 nm, Emission: ~535 nm).

-

Add 100 µL of iodide-containing buffer containing 2x the final concentration of this compound and/or forskolin (to stimulate CFTR).

-

Immediately begin recording YFP fluorescence every 2 seconds for 2-5 minutes. The influx of iodide will quench the YFP fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of fluorescence quenching for each well.

-

Normalize the rates to a positive control (e.g., maximal stimulation with forskolin).

-

Generate dose-response curves for this compound and determine the EC50 value.

-

Mitochondrial Membrane Potential Assay in Glioma Cells

Objective: To determine the effect of this compound on the mitochondrial membrane potential of glioma cells.

Materials:

-

Human glioma cell line (e.g., U87 MG or LN229).

-

Cell culture medium (DMEM, 10% FBS, 1% penicillin-streptomycin).

-

Black, clear-bottom 96-well plates.

-

TMRE (Tetramethylrhodamine, Ethyl Ester, Perchlorate) stock solution (1 mM in DMSO).

-

CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) stock solution (10 mM in DMSO) - as a positive control for depolarization.

-

This compound stock solution (10 mM in DMSO).

-

Fluorescence plate reader or flow cytometer.

Procedure:

-

Cell Plating:

-

Plate glioma cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 1-4 hours). Include untreated and CCCP-treated wells as negative and positive controls, respectively.

-

-

TMRE Staining:

-

Add TMRE to each well to a final concentration of 100-200 nM.

-

Incubate for 20-30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash the cells with pre-warmed PBS or culture medium without phenol red.

-

Add 100 µL of fresh, pre-warmed medium to each well.

-

Measure the fluorescence intensity using a plate reader (Excitation: ~549 nm, Emission: ~575 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of this compound-treated cells to the untreated control.

-

Plot the normalized fluorescence as a function of this compound concentration and determine the EC50 for the decrease in mitochondrial membrane potential.

-

Conclusion

This compound is a versatile pharmacological agent with distinct effects on BK channels, CFTR channels, and mitochondrial bioenergetics. Its ability to activate BK channels makes it a useful tool for studying cellular excitability, while its potentiation of CFTR provides a scaffold for potential therapeutic development in cystic fibrosis. Furthermore, its inhibitory action on mitochondrial function in glioma cells highlights a potential avenue for cancer research. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the multifaceted activities of this compound.

References

Multiple Drug Development Programs Identified as "NS004"

An investigation into the discovery and development history of "NS004" has revealed that this designation is not unique to a single compound. Instead, it is used for several distinct therapeutic candidates in various stages of development, each with a different mechanism of action and therapeutic target. To provide an accurate and in-depth technical guide as requested, it is crucial to distinguish between these entities.

Below is a summary of the different drug development programs identified under the "this compound" designation or its variants:

1. This compound (CAS# 141797-92-4): A Preclinical Small Molecule

This is a specific chemical compound identified as 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one.[1] It is characterized in scientific literature as a large-conductance K+ (maxi-K) channel opener and an inhibitor of mitochondrial function in glioma cells.[1] Research on this molecule appears to be in the preclinical stage, focusing on its cellular mechanisms.

2. ASN004: An Oncology Drug Candidate

ASN004 is an investigational drug being evaluated in a clinical trial for patients with advanced solid tumors.[2] The study, identified as NCT04410224, is a dose-escalation trial designed to determine the maximum tolerated dose and safety profile of the drug.[2] This suggests ASN004 is in the early stages of clinical development.

3. NG004: A Monoclonal Antibody for Spinal Cord Injury

Developed by NovaGo Therapeutics, NG004 is a fully human monoclonal antibody intended for the treatment of acute spinal cord injury.[3][4] Its mechanism of action is to block and neutralize the Nogo-A protein, which is known to inhibit nerve fiber growth after injury.[3] NG004 has entered a Phase 1b clinical trial to assess its safety and tolerability.[3][4]

4. SYN-004: A Preventative Therapy for C. difficile Infection

SYN-004, developed by Synthetic Biologics, is an oral drug candidate designed to prevent Clostridioides difficile infection in patients receiving intravenous beta-lactam antibiotics.[5][6] It acts by binding to and neutralizing excess antibiotics in the gut, thereby protecting the natural gut microbiome.[5][6]

5. STC-004: An Oral Drug Candidate in Early Phase Trials

STC-004 is another distinct drug candidate that has been the subject of a clinical trial involving single and multiple ascending doses.[7] The study aimed to evaluate the safety and pharmacokinetics of STC-004 administered as an oral suspension.[7]

Clarification Required to Proceed

Given the distinct nature of these therapeutic candidates, a single technical guide on "this compound" would be inaccurate. To fulfill your request for an in-depth whitepaper with detailed data, experimental protocols, and pathway visualizations, please specify which of the following "this compound" entities is of interest:

-

This compound (CAS# 141797-92-4): The maxi-K channel opener.

-

ASN004: The oncology drug candidate.

-

NG004: The anti-Nogo-A antibody for spinal cord injury.

-

SYN-004: The preventative therapy for C. difficile infection.

-

STC-004: The oral drug candidate in early phase trials.

Upon your clarification, a targeted and comprehensive search for the relevant data will be conducted to generate the requested technical guide.

References

- 1. medkoo.com [medkoo.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. clinicaltrials.eu [clinicaltrials.eu]

- 5. Synthetic Biologics Announces First Patient Dosed in Phase 1b Clinical Trial of SYN-004 for the Prevention of C. difficile Infection [prnewswire.com]

- 6. Synthetic Biologics Reports First Analysis Demonstrating SYN-004's Ability to Protect the Microbiome from Damage Caused by IV Antibiotics in a Humanized Pig Model [prnewswire.com]

- 7. anzctr.org.au [anzctr.org.au]

The Impact of NS004 on Glioma Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS004, a synthetic small molecule opener of large-conductance Ca²⁺-activated potassium (BKCa) channels, has emerged as a modulator of glioma cell metabolism. This technical guide provides an in-depth analysis of the current understanding of this compound's effects, focusing on its impact on mitochondrial function. Experimental evidence primarily from studies on the human glioma cell line LN229 demonstrates that this compound induces mitochondrial depolarization and inhibits the mitochondrial respiratory chain. This guide synthesizes the available quantitative data, details relevant experimental protocols, and presents the hypothesized signaling pathway.

Quantitative Effects of this compound on Glioma Cell Metabolism

The primary metabolic effect of this compound on glioma cells, as documented in the scientific literature, is the disruption of mitochondrial function. The key quantitative parameter identified is the half-maximal effective concentration (EC₅₀) for the reduction of mitochondrial membrane potential.

| Cell Line | Parameter | Value (µM) | Reference |

| LN229 | EC₅₀ for mitochondrial membrane potential decrease | 5.4 ± 0.8 | [1] |

It is important to note that while this compound inhibits mitochondrial function, this effect has not been associated with a decrease in cell survival as measured by lactate dehydrogenase (LDH) release, suggesting a complex cellular response.[1]

Mechanism of Action: Targeting Mitochondrial BKCa Channels

This compound's metabolic impact is attributed to its function as a BKCa channel opener. While these channels are well-characterized in the plasma membrane, their presence and role in the inner mitochondrial membrane (mitoBKCa) of glioma cells are of significant interest. The current hypothesis is that this compound's binding to and opening of mitoBKCa channels in glioma cells initiates a cascade of events that ultimately disrupts cellular energy metabolism.

Signaling Pathway

The proposed signaling pathway for this compound's action on glioma cell metabolism is initiated by the opening of mitoBKCa channels. This event leads to an influx of potassium ions (K⁺) into the mitochondrial matrix, driven by the electrochemical gradient. This influx disrupts the mitochondrial membrane potential, a critical component of the proton-motive force required for ATP synthesis. The depolarization of the inner mitochondrial membrane, in turn, leads to the inhibition of the electron transport chain, with evidence pointing towards an effect on Complex I.[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the metabolic effects of this compound on glioma cells.

Measurement of Mitochondrial Membrane Potential

This protocol is adapted from standard methods for assessing mitochondrial membrane potential using fluorescent dyes like Rhodamine 123 or TMRM.

Objective: To quantify the effect of this compound on the mitochondrial membrane potential of glioma cells.

Materials:

-

Glioma cells (e.g., LN229)

-

Culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Rhodamine 123 or TMRM (tetramethylrhodamine, methyl ester)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Culture: Plate glioma cells in a suitable format (e.g., 96-well plate or chamber slides) and culture until they reach the desired confluency.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control (e.g., DMSO) and a positive control (FCCP).

-

Staining:

-

Remove the treatment medium and wash the cells with PBS.

-

Add fresh medium containing Rhodamine 123 (typically 1-10 µg/mL) or TMRM (typically 20-100 nM).

-

Incubate for 15-30 minutes at 37°C in the dark.

-

-

Imaging/Quantification:

-

Wash the cells with PBS to remove the excess dye.

-

Add fresh PBS or medium for imaging.

-

Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For Rhodamine 123, the excitation/emission maxima are approximately 507/529 nm. For TMRM, they are approximately 548/573 nm.

-

-

Data Analysis: Quantify the fluorescence intensity for each treatment condition. A decrease in fluorescence intensity compared to the vehicle control indicates mitochondrial depolarization. Calculate the EC₅₀ value by plotting the percentage of depolarization against the log of the this compound concentration.

Measurement of Mitochondrial Respiration

This protocol describes the use of high-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR).

Objective: To determine the effect of this compound on the mitochondrial respiratory chain activity in glioma cells.

Materials:

-

Glioma cells (e.g., LN229)

-

This compound

-

Respiration medium (e.g., DMEM-based or specific buffer for the instrument)

-

Inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III)

-

High-resolution respirometer or extracellular flux analyzer

Procedure:

-

Cell Preparation: Harvest glioma cells and resuspend them in the appropriate respiration medium at a known cell density.

-

Instrument Setup: Calibrate the oxygen sensors of the respirometer or the extracellular flux analyzer according to the manufacturer's instructions.

-

Baseline Measurement: Add the cell suspension to the instrument chamber and record the basal oxygen consumption rate.

-

This compound Treatment: Inject this compound into the chamber and record the change in OCR.

-

Control Experiments: In separate experiments, use known inhibitors of the respiratory chain to pinpoint the site of this compound's action. For example, after observing the effect of this compound, add rotenone to see if it occludes the effect, suggesting an action at or upstream of Complex I.

-

Data Analysis: Normalize the OCR to the cell number. Compare the OCR before and after the addition of this compound to quantify the extent of inhibition.

References

Foundational Research on Benzimidazolone Derivatives in Ion Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazolone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide delves into the foundational research on the interaction of these derivatives with various ion channels, critical players in cellular excitability and signaling. Understanding the structure-activity relationships (SAR), mechanisms of action, and experimental methodologies is paramount for the rational design and development of novel therapeutics targeting ion channelopathies. This document provides a comprehensive overview of key benzimidazolone-based ion channel modulators, detailed experimental protocols for their characterization, and visual representations of the relevant signaling pathways and workflows.

I. Benzimidazolone Derivatives as Potassium Channel Modulators

Benzimidazolone derivatives have been extensively studied as modulators of several types of potassium channels, demonstrating their potential in treating a range of conditions from neurological disorders to cystic fibrosis.

Large-Conductance Ca2+-Activated Potassium (BK) Channels

BK channels are crucial regulators of neuronal excitability and smooth muscle tone.[1] Benzimidazolone derivatives, most notably NS1619, have been identified as potent activators of BK channels.[2]

Quantitative Data on BK Channel Activators:

| Compound | Target | Assay | Potency (EC50/IC50) | Notes |

| NS1619 | BK (KCa1.1) Channel | Smooth muscle relaxation | ~10-30 µM | Also inhibits voltage-dependent Ca2+ and K+ channels at higher concentrations.[3][4] |

| Mitochondrial membrane potential | EC50 = 3.6 µM[5] | |||

| A2780 ovarian cancer cell proliferation | MTT assay | IC50 = 31.1 µM (48h) | Induces apoptosis through a p53-dependent pathway. | |

| NS11021 | BK Channel | Electrophysiology | Shifts V½ to more hyperpolarized voltages | A biarylthiourea derivative that facilitates BK channel activation.[3][4] |

Structure-Activity Relationship (SAR) for BK Channel Activators:

Studies on triazolyl-benzimidazolones have provided insights into the structural requirements for BK channel activation. Modifications at the 5-position of the benzimidazolone ring or opening of the ring itself can significantly impact activity, suggesting that the core scaffold is crucial for interaction with the channel.[6]

Signaling Pathway of BK Channel Activation in Smooth Muscle:

Activation of BK channels in vascular smooth muscle cells leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing calcium influx and ultimately leading to smooth muscle relaxation and vasodilation.[1]

Caption: Signaling pathway of BK channel activation by benzimidazolone derivatives in smooth muscle cells.

Intermediate-Conductance Ca2+-Activated Potassium (hIK1/KCa3.1) Channels

The hIK1 channel is implicated in chloride secretion in epithelial tissues, making it a target for diseases like cystic fibrosis.[5] Benzimidazolone derivatives, such as 1-EBIO and its more potent analog DCEBIO, are activators of this channel.

Quantitative Data on hIK1 Channel Activators:

| Compound | Target | Assay | Potency/Efficacy |

| 1-EBIO | hIK1 Channel | Chloride secretion | Active at 0.6-1 mM[5] |

| DCEBIO | hIK1 Channel | ⁸⁶Rb+ uptake | Several-fold more potent than 1-EBIO[5] |

| Short-circuit current (T84 monolayers) | 20-fold more potent than 1-EBIO[5] | ||

| Patch-clamp (hIK1 activity) | 100-fold more potent than 1-EBIO[5] |

Structure-Activity Relationship (SAR) for hIK1 Channel Activators:

For hIK1 activation, structure-activity studies have revealed critical features of the benzimidazolone scaffold:

-

An ethyl group at the 1-position and a hydrogen at the 3-position of the nitrogen atoms are crucial for activity.[5]

-

Substitutions at the 5 and 6 positions with electron-withdrawing groups, such as chlorine in DCEBIO, significantly enhance potency.[5]

Signaling Pathway of hIK1-Mediated Chloride Secretion:

Activation of basolateral hIK1 channels in epithelial cells increases potassium efflux, which hyperpolarizes the cell membrane. This hyperpolarization provides the electrochemical driving force for chloride ions to exit the cell through apical chloride channels, such as the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), leading to chloride and water secretion.

References

- 1. Calcium- and voltage-gated BK channels in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazolone activators of chloride secretion: potential therapeutics for cystic fibrosis and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

exploring the pharmacological profile of NS004

An In-depth Technical Guide to the Pharmacological Profile of NS004

Disclaimer: The identifier "this compound" has been associated with multiple distinct investigational compounds in scientific literature and clinical trial registries. This guide focuses on the most extensively characterized entity, this compound (CAS# 141797-92-4), a benzimidazolone derivative primarily known as a large-conductance Ca2+-activated K+ (BKCa) channel activator. Other compounds referenced with similar names (e.g., ASN004, SYN-004, NG004) have different mechanisms of action and therapeutic targets and are not the subject of this document.

Core Pharmacological Profile

This compound, with the chemical name 1-(5-chloro-2-hydroxyphenyl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one, is a potent modulator of cellular ion homeostasis and mitochondrial function.[1] Its primary mechanism of action is the activation of large-conductance Ca2+-activated potassium (BKCa) channels.[2][3][4] Additionally, it has been investigated for its role as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein and as an inhibitor of mitochondrial function in certain cancer cells.[1][5]

Mechanism of Action at BKCa Channels

This compound is a BKCa channel opener, also referred to as an activator.[2][3][4] It directly interacts with the channel to increase its open-state probability.[3] This leads to an increased efflux of potassium (K+) ions from the cell, following their electrochemical gradient. The primary effects of this compound on BKCa channels are:

-

Increased Mean Open Time: The compound extends the duration for which the channel remains open.[3]

-

Decreased Interburst Interval: It reduces the time between bursts of channel activity.[3]

-

Enhanced Voltage and Calcium Sensitivity: this compound increases the sensitivity of the BKCa channel to its primary physiological activators: membrane depolarization and intracellular calcium ([Ca2+]i).[3] The activating effect of this compound is synergistically potentiated by higher concentrations of intracellular Ca2+.

The resulting K+ efflux leads to hyperpolarization of the cell membrane, which can reduce the excitability of cells like smooth muscle cells and neurons.[6] This mechanism underlies the smooth muscle relaxant effects of this compound observed in tissues such as the trachea and urinary bladder.[2][4]

Activity as a CFTR Potentiator

Inhibition of Mitochondrial Function

In human glioma cells, this compound has been shown to act as an inhibitor of mitochondrial function.[1][5] This action is characterized by a decrease in the mitochondrial membrane potential, which is accompanied by the inhibition of the mitochondrial respiratory chain.[1][5] This effect occurs at micromolar concentrations and appears to be independent of its action on plasma membrane BKCa channels.[1][5]

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Test System | Description |

| EC₅₀ | 5.4 ± 0.8 µM | Human Glioma Cells (LN229) | Half-maximal effective concentration for the decrease in mitochondrial membrane potential.[1][5] |

| pIC₅₀ | 5.48 ± 0.13 | Guinea-Pig Tracheal Rings | Negative logarithm of the IC₅₀ for concentration-related relaxation of spontaneous tone.[2] |

| IC₅₀ | ~3.3 µM | Guinea-Pig Tracheal Rings | Calculated from pIC₅₀; concentration for half-maximal inhibition of spontaneous tone. |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the pharmacological profile of this compound are provided below.

Whole-Cell Patch-Clamp Electrophysiology for BKCa Channel Activity

This technique is used to measure the flow of ions through BKCa channels across the entire cell membrane in response to this compound.

-

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the cell membrane, after which the membrane patch is ruptured to allow electrical access to the cell's interior. The amplifier can "clamp" the voltage across the membrane at a set value and measure the resulting current, allowing for the characterization of ion channel activity.[10][11]

-

Cell Preparation: Enzymatically isolated cells (e.g., porcine coronary arterial smooth muscle cells) are transferred to a recording chamber on the stage of an inverted microscope and superfused with an extracellular solution.[12]

-

Reagents and Solutions:

-

Pipette (Intracellular) Solution (Example): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-NaCl, 2 mM ATP-Mg, 40 mM HEPES. pH adjusted to 7.2 with KOH.[13] The free Ca2+ concentration can be buffered with EGTA to desired levels.

-

Bath (Extracellular) Solution (Example): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 1.25 mM NaH2PO4, 25 mM NaHCO3, and 25 mM glucose. pH 7.4, bubbled with 95% O2–5% CO2.[6][14]

-

Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the extracellular solution.

-

-

Experimental Workflow:

-

A glass micropipette with a resistance of 3-7 MΩ is filled with the intracellular solution and mounted on a micromanipulator.[15]

-

Positive pressure is applied to the pipette as it approaches a target cell.[15]

-

Upon contact with the cell membrane, the positive pressure is released, and gentle suction is applied to form a gigaohm seal.[6]

-

A stronger pulse of suction is applied to rupture the membrane, establishing the whole-cell configuration.[11]

-

The cell is held at a specific holding potential (e.g., -60 mV or 0 mV).[12]

-

Voltage steps are applied to depolarize the membrane and elicit outward K+ currents.

-

Control currents are recorded before the application of this compound.

-

The cell is then perfused with the extracellular solution containing this compound at various concentrations.

-

The resulting changes in K+ current (IK) are recorded and analyzed to determine the effect of this compound on BKCa channel activity.[12] The identity of the current can be confirmed by its sensitivity to specific BKCa channel blockers like iberiotoxin or charybdotoxin.[2]

-

Mitochondrial Membrane Potential Assay

This assay is used to quantify the effect of this compound on mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm).

-

Principle: Cationic fluorescent dyes, such as JC-1, accumulate in the mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. If the ΔΨm is compromised, the dye remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

Cell Preparation: Human glioma cells (e.g., LN229) are cultured in appropriate multi-well plates.[1][5]

-

Reagents and Solutions:

-

Cell Culture Medium: Standard medium appropriate for the cell line.

-

Fluorescent Dye: JC-1 or a similar potentiometric dye.

-

Test Compound: this compound dissolved in DMSO and diluted in culture medium.

-

-

Experimental Workflow:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are loaded with the JC-1 dye according to the manufacturer's protocol.

-

After loading, the cells are washed and incubated with fresh medium containing various concentrations of this compound.

-

The plate is incubated for a specified period.

-

The fluorescence intensity is measured using a fluorescence plate reader at two wavelength pairs (green: ~485 nm excitation / ~530 nm emission; red: ~530 nm excitation / ~590 nm emission).

-

The ratio of red to green fluorescence is calculated for each well. A decrease in this ratio in this compound-treated cells compared to control indicates mitochondrial depolarization.

-

Dose-response curves are generated to calculate the EC₅₀ value.[1][5]

-

YFP-Based Halide Influx Assay for CFTR Potentiation

This cell-based assay is a high-throughput method to screen for compounds that can potentiate the function of CFTR channels.

-

Principle: Cells are co-transfected to express both the CFTR channel of interest (e.g., F508del-CFTR) and a halide-sensitive Yellow Fluorescent Protein (YFP).[16] The fluorescence of this specific YFP variant is quenched upon binding of halide ions, particularly iodide (I-).[17] When the CFTR channels are open, the addition of extracellular iodide leads to its influx into the cell, causing a rapid quenching of the YFP fluorescence. Potentiator compounds increase the rate and extent of this quenching.[16][17]

-

Cell Preparation: A suitable cell line (e.g., HEK293T or Fischer rat thyroid cells) is engineered to stably express a halide-sensitive YFP.[18] These cells are then transfected to express the desired CFTR variant.

-

Reagents and Solutions:

-

Chloride Buffer (e.g., DPBS): Containing NaCl, KCl, KH2PO4, Na2HPO4, MgCl2, CaCl2, and glucose.

-

Iodide Buffer: Equimolar replacement of NaCl and KCl with NaI and KI.

-

CFTR Activator: Forskolin (to raise intracellular cAMP and activate PKA, which phosphorylates and opens the CFTR channel).

-

Test Compound: this compound dissolved in DMSO and diluted in the chloride buffer.

-

-

Experimental Workflow:

-

Cells expressing YFP and CFTR are seeded into a 96- or 384-well plate.[18]

-

The cells are washed and then incubated with the chloride buffer containing the test compound (this compound) and a CFTR activator like forskolin.

-

The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

-

The instrument then injects the iodide-containing buffer into each well.

-

The fluorescence is monitored kinetically for several seconds to minutes after iodide addition.[18][19]

-

The rate of fluorescence quenching is proportional to the CFTR-mediated iodide influx. An increased quenching rate in the presence of this compound compared to forskolin alone would indicate potentiation activity.

-

Dose-response curves can be generated by testing a range of this compound concentrations to determine its EC₅₀ as a potentiator.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of K+ channel inhibitors and antagonists on NS-004 evoked relaxations in guinea-pig isolated trachea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Large-conductance K+ channel openers NS1619 and this compound as inhibitors of mitochondrial function in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BK channel activators and their therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of pharmacological activation of BK channels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a selective-iodide indicator for live-cell imaging and evaluation of CFTR activity - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D5SD00086F [pubs.rsc.org]

- 9. Targeting F508del-CFTR to develop rational new therapies for cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 11. personal.utdallas.edu [personal.utdallas.edu]

- 12. Differential effects of the BKCa channel openers this compound and NS1608 in porcine coronary arterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potentiation of ΔF508- and G551D-CFTR-Mediated Cl- Current by Novel Hydroxypyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Cell-based assay for high-throughput quantitative screening of CFTR chloride transport agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biorxiv.org [biorxiv.org]

- 19. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KCa3.1 Channel Blockers in In-Vitro Glioma Cell Studies

Introduction

Glioblastoma is a highly aggressive and invasive primary brain tumor with a grim prognosis.[1][2] A key factor contributing to its lethality is the diffuse infiltration of tumor cells into the surrounding brain parenchyma, which makes complete surgical removal nearly impossible and leads to inevitable recurrence.[1][3] Research has identified the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as KCNN4) as a critical player in glioma cell migration and invasion.[1][4][5][6] Overexpression of the KCNN4 gene is found in a significant percentage of glioma patients and is correlated with shortened survival.[5][6] Consequently, the KCa3.1 channel has emerged as a promising therapeutic target for anti-invasive glioma therapy.[6][7]

This document provides detailed application notes and protocols for the use of KCa3.1 channel blockers, such as TRAM-34 and potentially related compounds like NS004, in in-vitro studies of glioma cells. While specific data for a compound designated "this compound" is not prevalent in the literature, TRAM-34 is a well-characterized and potent inhibitor of KCa3.1 and serves as an exemplary molecule for these studies.[1][4][6] These protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for glioblastoma.

Mechanism of Action

KCa3.1 channels are voltage-independent potassium channels that are activated by an increase in intracellular calcium ([Ca²⁺]i).[1] In glioma cells, the opening of these channels leads to an efflux of potassium ions (K⁺), causing cell membrane hyperpolarization. This hyperpolarization increases the electrochemical gradient for Ca²⁺ influx, which is essential for maintaining the cellular machinery that drives cell migration and proliferation.[1][4] By blocking KCa3.1 channels, inhibitors like TRAM-34 prevent K⁺ efflux, thus depolarizing the cell membrane and reducing the driving force for Ca²⁺ entry. This disruption of Ca²⁺ signaling ultimately impairs the invasive capabilities of glioma cells.[6] Furthermore, combining KCa3.1 inhibition with standard chemotherapy, such as temozolomide (TMZ), has been shown to have synergistic effects, enhancing apoptosis and reducing cell viability more effectively than either treatment alone.[5][8]

Quantitative Data Summary

The following tables summarize quantitative data from in-vitro studies using the KCa3.1 inhibitor TRAM-34 on various glioma cell lines. These values can serve as a starting point for designing new experiments.

Table 1: Effective Concentrations of TRAM-34 in Glioma Cell Lines

| Cell Line | Assay Type | TRAM-34 Concentration | Duration | Observed Effect | Reference |

| GL261 | Migration Assay | 1 µM | 24h | Significant reduction in cell migration | [5] |

| GL261 | Invasion Assay | 1 µM | 24h | Significant reduction in cell invasion | [5] |

| GL261 | Colony Formation | 1 µM | 10 days | Reduced colony forming activity | [5] |

| U251 | Invasion Assay | 10 µM | Not specified | Impaired invasion | [6] |

| Patient-derived | Invasion Assay | 10 µM | Not specified | Impaired invasion | [6] |

| GL261 | Cell Viability (with TMZ) | 1 µM | 72h | Potentiated TMZ-induced reduction in viability | [5] |

Table 2: Effects of TRAM-34 on Apoptosis and Cell Cycle in GL261 Glioma Cells

| Treatment | Assay Type | Parameter Measured | Result | Reference |

| TRAM-34 (1 µM) + TMZ (100 µM) | Flow Cytometry (Annexin V) | % Apoptotic Cells | Significant increase compared to TMZ alone | [5] |

| TRAM-34 (1 µM) + TMZ (100 µM) | Flow Cytometry (Propidium Iodide) | Cell Cycle Phase | Forced cells past the G2/M checkpoint | [5] |

Experimental Protocols

Below are detailed protocols for key in-vitro experiments to assess the efficacy of KCa3.1 blockers in glioma cell studies.

Protocol 1: Cell Culture and Drug Preparation

-

Cell Culture:

-

Culture human glioma cell lines (e.g., U251, U87-MG) or murine glioma cell lines (e.g., GL261) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 80-90% confluency. For experiments, use cells in their logarithmic growth phase.

-

-

Drug Preparation:

-

Prepare a 10 mM stock solution of TRAM-34 (or other KCa3.1 blocker) in dimethyl sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

-

Important: Prepare a vehicle control using the same final concentration of DMSO as used for the highest drug concentration.

-

Protocol 2: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Seeding: Seed glioma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing the KCa3.1 blocker at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Include vehicle control wells. For combination studies, add the second compound (e.g., Temozolomide) at a fixed concentration.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Transwell Migration and Invasion Assay

This assay assesses the ability of glioma cells to move through a porous membrane.

-

Setup: Use 24-well plates with transwell inserts (8.0 µm pore size). For invasion assays, coat the top of the insert membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend glioma cells (5 x 10⁴ to 1 x 10⁵ cells) in 200 µL of serum-free medium containing the KCa3.1 blocker at the desired concentration and add them to the upper chamber of the insert.

-

Chemoattractant: Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.

-

Incubation: Incubate for 12-24 hours at 37°C.

-

Staining:

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated to the lower surface with 4% paraformaldehyde for 15 minutes.

-

Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.

-

-

Quantification:

-

Wash the inserts with water and allow them to air dry.

-

Visualize and count the stained cells in several random fields under a microscope.

-

Alternatively, destain the cells with 10% acetic acid and measure the absorbance of the solution.

-

-

Analysis: Compare the number of migrated/invaded cells in treated groups to the vehicle control.

Protocol 4: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Seeding and Treatment: Seed cells in a 6-well plate and treat with the KCa3.1 blocker (alone or in combination with another agent like TMZ) for 24-48 hours.

-

Cell Collection: Collect both adherent and floating cells. Adherent cells can be detached using trypsin.

-

Staining:

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour of staining.

-

Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant.

-

References

- 1. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Spherical Nucleic Acid ‘Drug’ Kills Tumor Cells in Humans With Glioblastoma - News Center [news.feinberg.northwestern.edu]

- 3. mdpi.com [mdpi.com]

- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KCa3.1 channel inhibition sensitizes malignant gliomas to temozolomide treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A pro-invasive role for the Ca2+-activated K+ channel KCa3.1 in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of combined tumor irradiation and KCa3.1-targeting with TRAM-34 in a syngeneic glioma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KCa3.1 channel inhibition sensitizes malignant gliomas to temozolomide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for NS004-Mediated CFTR Channel Activation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NS004, a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channel. This document outlines the experimental protocols for characterizing the activation of wild-type and mutant CFTR channels by this compound using established electrophysiological and fluorescence-based techniques.

Introduction

Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the CFTR gene, which encodes for a chloride and bicarbonate channel expressed in epithelial cells. The benzimidazolone compound this compound has been identified as a potentiator of CFTR, enhancing the channel's open probability. Notably, this compound activates CFTR through a cAMP-independent mechanism, suggesting a distinct mode of action compared to other CFTR modulators that rely on the protein kinase A (PKA) signaling pathway.[1][2] This document details the experimental procedures to quantify the effects of this compound on CFTR function.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's effect on CFTR channel activation.

| Parameter | Value | CFTR Variant | Reference |

| EC50 | ~600 nM | ΔF508-CFTR | [3] |

Signaling Pathway